N-(4-chlorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Overview
Description
The compound "N-(4-chlorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as chlorophenyl, pyrrolidinyl, and acetamide are common to the compounds discussed in the papers. These compounds have been studied for their anticancer properties and opioid agonist activity .
Synthesis Analysis
The synthesis of related compounds involves linear synthesis methods, where different substituents are added to a core structure to generate novel derivatives. For instance, paper describes the synthesis of 2-chloro N-aryl substituted acetamide derivatives, which are characterized by various spectroscopic techniques such as LCMS, IR, 1H and 13C NMR. Similarly, paper details the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, indicating a methodological approach that could be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using crystallography and spectroscopy. For example, paper discusses the crystal structures of two C,N-disubstituted acetamides, where hydrogen bonding and halogen interactions play a significant role in the molecular conformation. Paper describes the orientation of chlorophenyl and thiazole rings in an acetamide, which are linked via intermolecular interactions. These findings suggest that similar interactions may be present in the compound of interest, influencing its molecular conformation and properties.
Chemical Reactions Analysis
Although the specific chemical reactions of the compound are not detailed in the provided papers, the general reactivity of similar compounds can be inferred. Acetamide derivatives often undergo nucleophilic substitution reactions, where the acetamide group can be a site for further chemical modifications. The presence of a pyrrolidinyl group may also influence the compound's reactivity, as seen in opioid agonist activity studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of chlorophenyl groups can increase the compound's lipophilicity, potentially affecting its biological activity and distribution . The intermolecular interactions, such as hydrogen bonding and halogen-π interactions, can affect the compound's solubility and crystal packing, as observed in the crystal structures of related compounds .
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S2/c22-13-5-7-14(8-6-13)23-16(28)12-27-20(29)18-19(17(25-27)15-4-3-11-30-15)31-21(24-18)26-9-1-2-10-26/h3-8,11H,1-2,9-10,12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHYNKPRTODNRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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